molecular formula C16H8N2 B15378683 3,9-Phenanthrenedicarbonitrile CAS No. 7473-70-3

3,9-Phenanthrenedicarbonitrile

Cat. No.: B15378683
CAS No.: 7473-70-3
M. Wt: 228.25 g/mol
InChI Key: WBWPSANNFOGIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Polycyclic Aromatic Nitriles

Polycyclic aromatic nitriles are a class of organic compounds characterized by the presence of one or more nitrile (-C≡N) groups attached to a polycyclic aromatic hydrocarbon framework. The introduction of the strongly electron-withdrawing nitrile group significantly modifies the electronic properties of the parent PAH. This functionalization can lead to enhanced electron affinity, improved charge transport characteristics, and unique photophysical behaviors, making these compounds highly valuable in the design of organic electronic materials.

The nitrile group's influence extends to inducing large dipole moments, altering molecular packing in the solid state, and providing a site for further chemical modifications. These attributes have positioned polycyclic aromatic nitriles as key components in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Significance of Phenanthrene (B1679779) Scaffold Derivatization

Phenanthrene, a three-ring aromatic hydrocarbon, offers a rigid and planar scaffold that is amenable to chemical derivatization at various positions. The specific substitution pattern on the phenanthrene core dictates the resulting molecule's electronic and photophysical properties. Derivatization allows for the fine-tuning of energy levels (HOMO and LUMO), emission wavelengths, and quantum yields.

Overview of Research Trajectories for 3,9-Phenanthrenedicarbonitrile and Related Isomers

While dedicated research on the parent this compound is still emerging, the broader family of dicyanophenanthrene isomers and their derivatives is at the forefront of materials science research, particularly in the field of organic electronics. A significant area of investigation is their application as building blocks for thermally activated delayed fluorescence (TADF) emitters. nih.govnih.govresearchgate.net

TADF materials offer a pathway to achieving 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. The design of TADF molecules often involves the combination of an electron-donating unit and an electron-accepting unit. Dicyanophenanthrene moieties, including derivatives of the 3,9-isomer, are being explored as potent electron acceptors in these donor-acceptor architectures. nih.gov

A recent study highlighted a novel TADF emitter, DCNP-SCF, which is based on a dicyanophenanthrene acceptor. nih.gov This research underscores the potential of the dicyanophenanthrene core in creating materials with highly distorted donor-acceptor conformations, which facilitates efficient triplet harvesting in electroluminescent devices. nih.gov The moderate electron push-pull effect in such molecules also leads to a considerable photoluminescence quantum yield, a crucial parameter for bright and efficient OLEDs. nih.gov

Furthermore, research into dicyanopyrazino phenanthrene derivatives has demonstrated the development of highly efficient long-wavelength TADF emitters. nih.govresearchgate.net By using the 2,3-dicyanopyrazino phenanthrene (DCPP) as an acceptor and pairing it with various electron donors, researchers have been able to create TADF molecules with emissions ranging from yellow to deep-red. nih.gov The investigation into the effect of π-bridges between the donor and acceptor units further refines the understanding of structure-property relationships in this class of compounds. nih.gov

The synthesis of these advanced materials often involves C-N coupling reactions to introduce the donor moieties to the dicyanophenanthrene core. nih.gov The resulting molecules are then characterized for their thermal, theoretical, and photophysical properties to assess their suitability for electroluminescent applications. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7473-70-3

Molecular Formula

C16H8N2

Molecular Weight

228.25 g/mol

IUPAC Name

phenanthrene-3,9-dicarbonitrile

InChI

InChI=1S/C16H8N2/c17-9-11-5-6-12-8-13(10-18)14-3-1-2-4-15(14)16(12)7-11/h1-8H

InChI Key

WBWPSANNFOGIFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)C#N)C#N

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 3,9 Phenanthrenedicarbonitrile

Direct Synthetic Routes to 3,9-Phenanthrenedicarbonitrile

The direct introduction of two nitrile groups at the 3 and 9 positions of the phenanthrene (B1679779) nucleus presents a significant synthetic challenge due to the specific regiochemistry required. Methodologies can be broadly categorized into direct cyanation of a pre-formed phenanthrene core and cyclization reactions that construct the phenanthrene skeleton with the desired dinitrile functionality already in place.

Cyano-Functionalization Strategies on Phenanthrene Nucleus

Direct C-H cyanation of arenes has emerged as a powerful tool in organic synthesis. wikipedia.org Photoredox catalysis, for instance, allows for the direct functionalization of aromatic C-H bonds under mild conditions. wikipedia.org While not specifically documented for the synthesis of this compound, a potential route could involve the use of an acridinium (B8443388) photoredox catalyst with a cyanide source like trimethylsilyl (B98337) cyanide under an aerobic atmosphere. wikipedia.org The regioselectivity of such a reaction on phenanthrene would be a critical factor, with the 3 and 9 positions needing to be sufficiently activated for cyanation to occur. The inherent reactivity of the 9 and 10 positions in phenanthrene towards electrophilic substitution might necessitate the use of directing groups or specific catalysts to achieve the desired 3,9-disubstitution pattern. youtube.com

Cyclization Reactions Yielding Phenanthrene Systems with Dinitrile Functionality

Constructing the phenanthrene ring system with the nitrile groups already incorporated into the precursors offers an alternative approach. One such strategy could involve a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. numberanalytics.com This methodology has been utilized to synthesize various phenanthrene derivatives. numberanalytics.com A hypothetical pathway could start with appropriately substituted precursors that, upon cyclization and subsequent elimination, would yield the this compound core. The success of this route would heavily depend on the synthesis of the requisite starting materials bearing the nitrile functionalities.

Synthesis of Key Precursors and Intermediates

The synthesis of this compound often relies on the preparation of appropriately functionalized phenanthrene precursors, which can then be converted to the dinitrile. Halogenated phenanthrenes are particularly important intermediates.

Halogenated Phenanthrene Precursors for Nitrile Installation

The most plausible and documented pathway to this compound proceeds through a dihalogenated intermediate, specifically 3,9-dibromophenanthrene (B3054704). The synthesis of various disubstituted phenanthrenes often starts from common intermediates. nih.gov Although a detailed, high-yield synthesis of 3,9-dibromophenanthrene is not extensively reported, its existence is confirmed by its CAS number (61650-89-3). chemicalbook.com The synthesis of other dibromophenanthrene isomers, such as 2,7-dibromophenanthrene-9,10-dione, involves the bromination of phenanthrene-9,10-dione. chemicalbook.comossila.com A similar electrophilic bromination of phenanthrene could potentially yield a mixture of isomers, from which 3,9-dibromophenanthrene would need to be isolated.

Once 3,9-dibromophenanthrene is obtained, the introduction of the nitrile groups can be achieved through the Rosenmund-von Braun reaction. wikipedia.orgnumberanalytics.comorganic-chemistry.orgnumberanalytics.comresearchgate.net This reaction involves the treatment of an aryl halide with copper(I) cyanide, typically in a high-boiling polar solvent like DMF or pyridine, to produce the corresponding aryl nitrile. numberanalytics.comorganic-chemistry.org The reaction proceeds via a proposed Cu(III) intermediate formed by the oxidative addition of the aryl halide to the copper catalyst. organic-chemistry.org

Table 1: The Rosenmund-von Braun Reaction for the Synthesis of this compound

ReactantReagentProductReaction Type
3,9-DibromophenanthreneCopper(I) cyanide (CuCN)This compoundNucleophilic Aromatic Substitution

Aldehyde and Oxime Precursors for Nitrile Formation

An alternative route to the dinitrile involves the conversion of dialdehyde (B1249045) or dioxime precursors. The synthesis of phenanthrene-9-aldehyde is well-established and can be achieved through methods like the Gattermann reaction or the reaction of a Grignard reagent with ethyl formate. orgsyn.org A similar strategy could potentially be employed to synthesize phenanthrene-3,9-dicarboxaldehyde, although this specific dialdehyde is not widely documented.

If phenanthrene-3,9-dicarboxaldehyde were synthesized, it could be converted to this compound through a two-step process involving the formation of an intermediate dioxime. The dialdehyde would first react with hydroxylamine (B1172632) to form phenanthrene-3,9-dicarbaldoxime. Subsequent dehydration of the dioxime, often achieved by heating with a dehydrating agent like acetic anhydride (B1165640) or thionyl chloride, would yield the desired this compound.

Another potential pathway from an aldehyde involves its conversion to a primary amide, followed by dehydration. The synthesis of N,N'-diethyl-N,N'-diphenyl-1,10-phenanthroline-2,9-dicarboxamide suggests the feasibility of creating dicarboxamide derivatives on a phenanthrene-like core. researchgate.net A hypothetical phenanthrene-3,9-dicarboxamide could be dehydrated using various reagents to afford the dinitrile.

Derivatization Strategies for this compound Scaffolds

While specific derivatization reactions of this compound are not extensively reported in the literature, the reactivity of the nitrile groups and the aromatic core allows for a variety of potential transformations. The nitrile groups are versatile functional handles that can be converted into other functionalities.

For instance, hydrolysis of the nitrile groups under acidic or basic conditions would yield the corresponding phenanthrene-3,9-dicarboxylic acid. Reduction of the nitriles, for example with lithium aluminum hydride, would afford 3,9-bis(aminomethyl)phenanthrene. The nitrile groups could also participate in cycloaddition reactions to form heterocyclic rings, such as tetrazoles upon reaction with azides.

Furthermore, the phenanthrene ring itself can undergo further substitution reactions, although the presence of the electron-withdrawing nitrile groups would influence the regioselectivity of such transformations.

Modifications at the Phenanthrene Core

While direct modifications on the phenanthrene core of the pre-formed 3,9-dicarbonitrile are not extensively documented, the synthesis of substituted precursors provides an indirect route to functionalized analogues. A common strategy involves the palladium-catalyzed direct arylation of polycyclic aromatic hydrocarbons (PAHs). For instance, the combination of palladium acetate (B1210297) and o-chloranil can catalyze the direct C-H bond arylation of PAHs with arylboroxins, often occurring selectively at the K-region. nih.gov This approach allows for the introduction of various aryl groups onto the phenanthrene skeleton prior to the introduction of the nitrile functionalities.

Another significant modification involves the cyclocarbonylation of a phenanthriporphyrin core, induced by iron pentacarbonyl. This reaction activates C-H bonds in the bay region of the phenanthrene fragment, leading to the incorporation of a carbonyl group and the formation of a cyclopenta[def]phenanthrene-4-one structure. This transformation dramatically alters the conformation of the macrocycle.

Transformations of the Nitrile Groups

The nitrile groups in this compound are versatile handles for a variety of chemical transformations, allowing for their conversion into other valuable functional groups. researchgate.net

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding 3,9-phenanthrenedicarboxylic acid. This transformation is a fundamental reaction for converting nitriles into carboxylic acids.

Reduction: The reduction of the nitrile groups can lead to the formation of 3,9-bis(aminomethyl)phenanthrene. This conversion is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in cycloaddition reactions. For instance, nitriles can undergo [3+2] cycloaddition with azides to form tetrazoles. While specific examples involving this compound are not prevalent in the literature, the general reactivity of nitriles suggests the potential for such transformations. researchgate.net Intramolecular Diels-Alder reactions of pyridazinecarbonitriles bearing alkyne side chains have been shown to yield fused benzonitriles, indicating the capability of nitrile-substituted aromatic systems to participate in cycloadditions. mdpi.com

Transformation Reagents and Conditions Product
HydrolysisH₃O⁺ or OH⁻, heat3,9-Phenanthrenedicarboxylic acid
Reduction1. LiAlH₄, ether; 2. H₂O3,9-Bis(aminomethyl)phenanthrene
[3+2] CycloadditionNaN₃, NH₄ClBis(tetrazolyl)phenanthrene

Mechanistic Elucidation of Synthetic Transformations

Understanding the mechanisms behind the synthesis and reactions of this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways.

Reaction Pathway Analysis of Cyano-Coupling Reactions

The most prominent method for the synthesis of aryl nitriles, including what would be expected for this compound, is the palladium-catalyzed cyanation of aryl halides. rsc.org The reaction typically involves the coupling of an aryl halide (e.g., 3,9-dibromophenanthrene) with a cyanide source, such as potassium cyanide (KCN) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst. rsc.orgnih.gov

The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The cyanide group from the cyanide source (e.g., Zn(CN)₂) is transferred to the palladium center, replacing the halide and forming an Ar-Pd-CN species.

Reductive Elimination: The aryl nitrile (Ar-CN) is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.

A significant challenge in these reactions is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst. nih.gov Mechanistic studies have shown that the choice of ligand and the use of co-catalysts can mitigate this issue. For example, the use of chelating phosphine (B1218219) ligands and amine co-catalysts has been shown to improve the efficiency of the cyanation of chloroarenes. nih.gov

Investigation of Rearrangement and Cycloaddition Mechanisms

Specific mechanistic investigations into rearrangement and cycloaddition reactions of this compound are scarce. However, general principles of cycloaddition reactions can be applied. In a [4+2] cycloaddition, or Diels-Alder reaction, a conjugated diene reacts with a dienophile. libretexts.org While the phenanthrene core itself is aromatic and generally unreactive as a diene, the nitrile groups can activate adjacent double bonds, potentially allowing them to act as dienophiles. The feasibility and stereochemical outcome of such reactions would be governed by frontier molecular orbital (FMO) theory. youtube.com

Visible light-absorbing transition metal complexes have been shown to enable the [2+2] cycloaddition of 1,3-dienes, offering a milder alternative to direct photochemical excitation. chemicalbook.com This approach could potentially be applied to induce cycloaddition reactions involving the phenanthrene core, although specific studies on this compound are lacking.

Computational and Theoretical Investigations of 3,9 Phenanthrenedicarbonitrile

Electronic Structure and Molecular Orbital Theory

The electronic properties of 3,9-Phenanthrenedicarbonitrile, which are foundational to understanding its reactivity, optical behavior, and material applications, would be primarily investigated through the lens of molecular orbital theory.

Density Functional Theory (DFT) Calculations for Ground States

DFT would be the workhorse for theoretical investigations into the ground state of this compound. This method offers a balance between computational cost and accuracy. A typical study would involve optimizing the molecular geometry to find the lowest energy structure. Key outputs from such a calculation would include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. This gap is a critical parameter for predicting the molecule's kinetic stability and electronic excitation properties. The selection of an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) would be crucial for obtaining reliable results.

Aromaticity Analysis and Electron Delocalization Patterns

The introduction of two nitrile (-CN) groups at the 3 and 9 positions of the phenanthrene (B1679779) core is expected to significantly influence its aromaticity and electron delocalization. Computational methods such as the Nucleus-Independent Chemical Shift (NICS) and the Anisotropy of the Induced Current Density (AICD) would be used to quantify the aromatic character of the individual rings within the phenanthrene framework. These analyses would reveal how the electron-withdrawing nature of the nitrile groups perturbs the π-electron system, potentially leading to localized aromatic or anti-aromatic characteristics.

Spectroscopic Property Simulations and Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

Computational Vibrational Spectroscopy (IR, Raman)

To predict the infrared (IR) and Raman spectra of this compound, frequency calculations would be performed on the optimized geometry obtained from DFT. These calculations would yield the vibrational modes of the molecule, their corresponding frequencies, and their intensities. The simulated spectra would show characteristic peaks corresponding to the stretching and bending vibrations of the various functional groups, such as the C≡N stretch of the nitrile groups and the C-H and C-C vibrations of the phenanthrene backbone.

A hypothetical data table for the most prominent vibrational modes might look as follows:

Vibrational ModeCalculated Frequency (cm⁻¹) (DFT/B3LYP/6-31G*)Predicted Intensity (IR)Predicted Intensity (Raman)
C≡N Symmetric Stretch~2240StrongModerate
C≡N Asymmetric Stretch~2230ModerateWeak
Aromatic C-H Stretch~3100-3000ModerateStrong
Aromatic C=C Stretch~1600-1450StrongStrong

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra. By calculating the vertical excitation energies from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. The calculations would identify the nature of the electronic transitions (e.g., π→π, n→π) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated to predict the fluorescence spectrum.

A hypothetical data table for the primary electronic transitions might be structured as follows:

TransitionWavelength (nm) (TD-DFT/B3LYP/6-31G)Oscillator Strength (f)Major Contribution
S₀ → S₁~350> 0.1HOMO → LUMO (π→π)
S₀ → S₂~335> 0.05HOMO-1 → LUMO (π→π)
S₀ → S₃~290> 0.2HOMO → LUMO+1 (π→π)

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Nuclear Magnetic Resonance Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods allow for the a priori prediction of NMR chemical shifts, which can aid in the assignment of experimental spectra and provide confidence in structural assignments.

Theoretical calculations of NMR chemical shifts for this compound would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory. The process involves optimizing the molecular geometry of the compound and then computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The chemical shift is then calculated relative to a standard reference compound, commonly tetramethylsilane (B1202638) (TMS). chemrxiv.orglibretexts.org

The calculated chemical shifts for the hydrogen and carbon atoms in this compound would be influenced by the electronic environment of each nucleus. The aromatic rings and the electron-withdrawing nitrile groups would significantly affect the shielding and deshielding of the various atoms in the molecule. chemistrysteps.com For instance, the protons on the phenanthrene backbone would exhibit chemical shifts in the aromatic region, with specific values depending on their proximity to the nitrile substituents.

A data table comparing theoretically predicted and experimentally observed chemical shifts would be invaluable for validating the computational model and the structural assignment.

Table 1: Hypothetical Comparison of Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-1Data not availableData not available
H-2Data not availableData not available
H-4Data not availableData not available
H-5Data not availableData not available
H-6Data not availableData not available
H-7Data not availableData not available
H-8Data not availableData not available
H-10Data not availableData not available
C-3Data not availableData not available
C-9Data not availableData not available
C≡NData not availableData not available
.........

Note: As of the last update, specific computational or experimental NMR data for this compound were not found in publicly accessible literature. This table serves as a template for how such data would be presented.

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

For the synthesis of this compound, computational methods can be used to locate and characterize the transition state structures for key reaction steps. A transition state represents the highest energy point along the reaction coordinate and is a critical species in determining the rate of a reaction.

Methods for finding transition states often involve algorithms that search for a first-order saddle point on the potential energy surface. researchgate.net Once a transition state geometry is located, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of the reaction pathway can be constructed. This profile provides valuable information about the thermodynamics and kinetics of the reaction.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules of this compound interact with each other governs its solid-state properties, such as its crystal packing and potential for forming self-assembled materials.

The planar aromatic core of this compound makes it a prime candidate for significant π-π stacking interactions. nih.govnih.gov These interactions, where the pi-electron clouds of adjacent molecules attract each other, are a major driving force in the assembly of aromatic molecules.

Computational methods can be used to visualize and quantify these non-covalent interactions. nih.govnih.gov Techniques such as Non-Covalent Interaction (NCI) analysis can generate 3D plots that highlight regions of attractive and repulsive interactions between molecules. The strength of these interactions can also be estimated. While this compound does not have traditional hydrogen bond donors, weak C-H···N hydrogen bonds may also play a role in its crystal packing.

Table 2: Hypothetical Calculated Interaction Energies for a this compound Dimer

Interaction TypeCalculated Interaction Energy (kcal/mol)
π-π StackingData not available
C-H···N Hydrogen BondingData not available
Total Interaction EnergyData not available

Note: Specific computational data on the intermolecular interaction energies for this compound are not available in the reviewed literature. This table illustrates the type of data that would be generated from such a study.

Molecular dynamics (MD) simulations can provide a dynamic picture of how multiple molecules of this compound behave over time. nih.govnih.gov By simulating a system containing many molecules, it is possible to observe the spontaneous self-assembly process and to predict the likely packing arrangements in the solid state.

MD simulations can reveal how factors such as temperature and solvent influence the self-assembly process. The trajectories from these simulations can be analyzed to determine the preferred orientations of the molecules and to calculate radial distribution functions that describe the ordering of the system. This information is crucial for understanding and designing new materials based on this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to 3,9 Phenanthrenedicarbonitrile

Vibrational Spectroscopy Methodologies

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 3,9-phenanthrenedicarbonitrile, the FTIR spectrum is dominated by vibrations of the phenanthrene (B1679779) skeleton and the two nitrile functional groups.

The most characteristic absorption band for the nitrile group (-C≡N) is its stretching vibration, which typically appears in the region of 2200-2260 cm⁻¹. For this compound, this band is expected to be sharp and strong due to the high dipole moment of the C≡N bond. The exact position of this peak can be influenced by the electronic effects of the phenanthrene ring system.

The aromatic C-H stretching vibrations of the phenanthrene core are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1450-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range and can provide further structural confirmation.

Table 1: Predicted FTIR Spectral Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Nitrile (-C≡N) Stretch2240-2220Strong, Sharp
Aromatic C=C Stretch1650-1450Medium-Strong
In-plane C-H Bend1300-1000Medium
Out-of-plane C-H Bend900-700Strong

Note: The data in this table is predictive and based on characteristic vibrational frequencies of phenanthrene and nitrile-substituted aromatic compounds. Actual experimental values may vary.

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the carbon-carbon bonds within the phenanthrene rings is expected to produce strong Raman signals. The C≡N stretching vibration, while also visible in the Raman spectrum, may be less intense than in the FTIR spectrum. The high symmetry of the molecule can lead to distinct Raman scattering patterns, providing a detailed vibrational fingerprint. Computational studies on phenanthrene have provided a basis for assigning its vibrational modes, and these can be extrapolated to its dinitrile derivative. acs.orgsmu.edu

Table 2: Predicted Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Nitrile (-C≡N) Stretch2240-2220Medium
Ring Breathing Modes1400-1300Strong
Aromatic C=C Stretch1650-1450Strong
In-plane C-H Bend1300-1000Medium

Note: This data is based on theoretical calculations and known Raman spectra of related polycyclic aromatic hydrocarbons. researchgate.net Experimental verification is required.

Chiroptical Spectroscopy (VCD) for Stereochemical Assignment (If chiral derivatives are relevant)

While this compound itself is achiral, the introduction of chiral substituents or the creation of helically chiral phenanthrene derivatives would necessitate the use of chiroptical spectroscopy for stereochemical assignment. Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

For a chiral derivative of this compound, the VCD spectrum would provide a unique fingerprint of its absolute configuration. Each enantiomer would produce a VCD spectrum that is equal in magnitude but opposite in sign to its mirror image. Theoretical calculations of VCD spectra for proposed structures can be compared with experimental spectra to determine the absolute stereochemistry of the molecule. The synthesis of chiral phenanthrene derivatives, such as those with helical chirality, has been reported in the literature, highlighting the potential relevance of VCD for this class of compounds. acs.orgrsc.orgmpg.de

Electronic Spectroscopy Methodologies

Electronic spectroscopy probes the electronic structure of this compound by examining the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be characterized by several absorption bands corresponding to π→π* transitions within the extended aromatic system. The parent phenanthrene molecule exhibits characteristic absorption bands, and the addition of nitrile groups is expected to cause a red-shift (bathochromic shift) of these bands due to the extension of the conjugated system and the electron-withdrawing nature of the nitrile groups.

The spectrum will likely show a series of fine-structured bands, which are typical for rigid polycyclic aromatic hydrocarbons. These electronic transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The positions and intensities of these absorption maxima provide valuable information about the electronic energy levels of the molecule.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic TransitionPredicted Wavelength (λ_max, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
¹Lₐ ← ¹A~250-260High
¹Lₑ ← ¹A~290-300Medium
¹Bₑ ← ¹A~340-360Low

Note: These values are estimations based on the known spectrum of phenanthrene and the expected effects of dinitrile substitution. The actual values are solvent-dependent.

Fluorescence Spectroscopy for Luminescence Characteristics and Electronic Structure Probing

Phenanthrene and many of its derivatives are known to be fluorescent. nist.gov this compound is therefore expected to exhibit fluorescence upon excitation at an appropriate wavelength. Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state.

The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and occurs at longer wavelengths (a Stokes shift). The quantum yield of fluorescence (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime are important parameters that provide insight into the efficiency of the emission process and the nature of the excited state. The presence of the electron-withdrawing nitrile groups may influence the fluorescence properties, potentially affecting the emission wavelength and quantum yield compared to the parent phenanthrene.

Table 4: Predicted Fluorescence Properties for this compound

PropertyPredicted Value
Excitation Wavelength (λ_ex, nm)~340-360
Emission Wavelength (λ_em, nm)~360-450
Fluorescence Quantum Yield (Φ_f)Moderate to High
Fluorescence Lifetime (τ_f, ns)10-100

Note: These are predicted properties and are highly dependent on the solvent and experimental conditions. acs.org The study of fluorescence provides a sensitive probe of the molecule's electronic structure and its interactions with the environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques would be employed for complete structural assignment.

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing through-bond and through-space correlations between nuclei.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the proton-proton coupling network within the phenanthrene core. For this compound, the expected COSY correlations would primarily be between adjacent aromatic protons. For instance, H-1 would show a correlation to H-2, and H-8 would correlate with H-7. The absence of a proton at the 3 and 9 positions would be evident from the breaks in the coupling pathways.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum directly links each proton to its attached carbon atom. This is fundamental for assigning the carbon signals based on the already determined proton assignments.

Correlations from the aromatic protons to the nitrile carbons (C≡N), confirming the positions of the dicarbonitrile substitution. For example, H-2 and H-4 would show correlations to the C-3 nitrile carbon, and H-8 and H-10 would show correlations to the C-9 nitrile carbon.

Correlations across the fused ring system, which would help to unambiguously assign the quaternary carbons.

The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound, predicted based on the phenanthrene skeleton and the anisotropic effects of the nitrile groups.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
18.0-8.2128-130
27.6-7.8126-128
3-110-112
48.2-8.4130-132
4a-131-133
4b-130-132
57.8-8.0127-129
67.7-7.9125-127
77.6-7.8126-128
88.0-8.2128-130
9-110-112
108.5-8.7129-131
10a-132-134
10b-131-133
C≡N (at C3)-118-120
C≡N (at C9)-118-120

While solution-state NMR provides information on the averaged structure of a molecule in a solvent, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. For a crystalline compound like this compound, ssNMR could be used to:

Determine the number of crystallographically inequivalent molecules in the unit cell.

Characterize the intermolecular packing and potential π-π stacking interactions, which are common in polycyclic aromatic systems.

Probe the dynamics of the molecule in the solid state, such as restricted rotation or vibrational modes.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of the less abundant ¹³C nuclei and to average out anisotropic interactions, leading to higher resolution spectra.

Mass Spectrometry (MS) Methodologies for Molecular Confirmation

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula. The theoretical exact mass of the molecular ion of this compound (C₁₆H₈N₂) can be calculated as follows:

ElementNumber of AtomsAtomic Mass (amu)Total Mass (amu)
Carbon (¹²C)1612.000000192.000000
Hydrogen (¹H)81.0078258.062600
Nitrogen (¹⁴N)214.00307428.006148
Total Exact Mass 228.068748

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the elemental composition of the synthesized compound.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The rigid aromatic core of phenanthrene is relatively stable, so fragmentation would likely involve the loss of the nitrile groups.

A plausible fragmentation pathway for [C₁₆H₈N₂]⁺• would involve:

Loss of a cyano radical (•CN): This would lead to a fragment ion at m/z 202.05.

Sequential loss of a second cyano radical: This would result in a fragment ion corresponding to the phenanthrene radical cation at m/z 176.06.

Loss of HCN: Another possible fragmentation is the loss of a neutral hydrogen cyanide molecule, which would produce a fragment ion at m/z 201.06.

The observation of these specific fragment ions in the MS/MS spectrum would further corroborate the identity of this compound.

X-ray Diffraction Methodologies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: Confirming the geometry of the phenanthrene core and the nitrile substituents.

Planarity of the aromatic system: Determining the degree of planarity of the fused rings.

Crystal packing: Revealing how the molecules are arranged in the crystal lattice, including any intermolecular interactions such as π-stacking or dipole-dipole interactions involving the nitrile groups.

This detailed structural information is invaluable for understanding the solid-state properties of the material and for rationalizing its behavior in various applications.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the precise atomic arrangement within a crystalline solid. researchgate.netdaneshyari.com This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a material. researchgate.netre3data.org

The process begins with the growth of a high-quality single crystal of this compound. This crystal, typically on the order of micrometers, is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. astrochem.org As the crystal is rotated, the X-rays are diffracted by the electron clouds of the constituent atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded by a detector.

This diffraction data is then processed to solve the crystal structure. The result is an electron density map from which the positions of the individual atoms can be determined. For this compound, this would reveal the planarity of the phenanthrene core, the geometry of the nitrile groups, and how the molecules pack together in the crystal lattice. This packing is governed by non-covalent interactions, such as π-π stacking and van der Waals forces, which would be precisely quantified.

The crystallographic data obtained from a hypothetical SC-XRD analysis of this compound would be presented in a standardized format, as illustrated in the table below.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for this compound

ParameterIllustrative Value
Chemical FormulaC₁₆H₈N₂
Formula Weight228.25 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.532(1)
b (Å)6.125(1)
c (Å)11.456(2)
α (°)90
β (°)109.32(1)
γ (°)90
Volume (ų)563.4(2)
Z2
Calculated Density (g/cm³)1.345
Absorption Coeff. (mm⁻¹)0.068
F(000)236
Crystal Size (mm³)0.25 x 0.18 x 0.12
Theta range for data collection (°)2.5 to 28.0
Reflections collected5432
Independent reflections1305 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.055, wR₂ = 0.128

This data is hypothetical and serves to illustrate the typical output of a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary and more rapid technique used to analyze the crystalline nature of a bulk sample. nih.govcrystallography.net Instead of a single crystal, a finely ground powder of the material is used, which contains a vast number of crystallites in random orientations. crystallography.net This method is particularly useful for phase identification, assessing sample purity, and determining unit cell parameters of a known material. crystallography.net

In a PXRD experiment, the powdered sample of this compound would be exposed to a monochromatic X-ray beam. The detector scans a range of angles (2θ) to measure the intensity of the diffracted X-rays. The resulting data is a diffractogram, which is a plot of diffraction intensity versus the 2θ angle. Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law (nλ = 2d sinθ). crystallography.net

The positions and intensities of the peaks in the powder pattern are a fingerprint of the crystalline phase. By comparing the experimental pattern of this compound to a database of known patterns, its identity could be confirmed. Furthermore, the presence of any crystalline impurities would be indicated by additional peaks in the diffractogram. The sharpness and shape of the diffraction peaks can also provide information about the crystallite size and strain within the material.

The data from a hypothetical powder X-ray diffraction analysis can be summarized in a table listing the 2θ angles, corresponding d-spacings, and relative intensities of the diffraction peaks.

Table 2: Illustrative Powder X-ray Diffraction Data for this compound

2θ (°)d-spacing (Å)Relative Intensity (%)
12.357.16100
15.805.6145
18.554.7878
21.904.0662
24.853.5885
26.603.3550
28.203.1633
31.852.8125

This data is hypothetical and intended to be representative of a powder X-ray diffraction pattern for a crystalline organic compound.

Electrochemical Behavior and Redox Chemistry of 3,9 Phenanthrenedicarbonitrile

Cyclic Voltammetry and Chronoamperometry Studies

Comprehensive studies employing cyclic voltammetry and chronoamperometry to elucidate the electrochemical characteristics of 3,9-Phenanthrenedicarbonitrile have not been reported.

Investigation of Redox Potentials and Electron Transfer Processes

There is currently no available data on the redox potentials (both oxidation and reduction) or the kinetics of the electron transfer processes for this compound. Such information is fundamental to understanding its potential as an electron-active material.

Determination of Electrochemical Reversibility and Reaction Pathways

Without experimental data, the reversibility of the redox processes for this compound remains unknown. The reaction pathways that would follow electron transfer events, such as subsequent chemical reactions of the generated radical ions, have not been investigated.

Spectroelectrochemistry for Intermediates Characterization

Spectroelectrochemical studies, which couple electrochemical techniques with spectroscopic methods (e.g., UV-Vis-NIR, EPR), are crucial for identifying and characterizing transient intermediates, such as radical anions or cations, formed during redox reactions. No such studies have been published for this compound, leaving the nature of its potential redox intermediates purely speculative.

Theoretical Electrochemistry and Computational Redox Potential Prediction

While computational chemistry serves as a powerful tool for predicting the electrochemical properties of novel molecules, there are no published theoretical studies that have calculated the redox potentials of this compound. Such calculations, often performed using density functional theory (DFT), would provide valuable theoretical estimates of its electron-accepting and -donating capabilities.

Role in Electron Transfer Systems and Electrochemical Devices (Conceptual)

Given the lack of fundamental electrochemical data, the potential role of this compound in electron transfer systems or as a component in electrochemical devices is entirely conceptual at this stage. The presence of the electron-withdrawing nitrile groups on the phenanthrene (B1679779) core suggests it might possess interesting electron-accepting properties, but without experimental or theoretical validation, any proposed applications remain hypothetical.

Applications of 3,9 Phenanthrenedicarbonitrile in Advanced Materials and Supramolecular Chemistry

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on the non-covalent bonds that hold two or more molecules together. wikipedia.org The design of systems that can selectively bind to other molecules (guests) is a key area of this field, with applications ranging from sensing to separations. wikipedia.orgrsc.org

Design of Molecular Receptors Incorporating Phenanthrenedicarbonitrile

Molecular receptors are molecules designed to bind to specific guest molecules. The phenanthrene (B1679779) framework, being a polycyclic aromatic hydrocarbon (PAH), provides a defined and rigid scaffold for constructing these receptors. wikipedia.org The nitrile groups in 3,9-phenanthrenedicarbonitrile can act as hydrogen bond acceptors or participate in other non-covalent interactions, enhancing the binding affinity and selectivity of the receptor. For instance, a molecular boat-like receptor has been shown to effectively separate phenanthrene from its isomer anthracene, highlighting the potential for creating highly selective hosts. acs.org

Self-Assembly Strategies for Ordered Architectures (e.g., π-π stacking-driven assemblies)

The flat, extended aromatic surface of the phenanthrene core promotes π-π stacking interactions, a key driving force for the self-assembly of molecules into ordered structures. nih.govwikipedia.org These interactions, where the electron clouds of adjacent aromatic rings attract each other, can lead to the formation of one-dimensional stacks or more complex three-dimensional architectures. The presence of the dicarbonitrile functionalization can further influence the packing arrangement, potentially leading to novel materials with interesting electronic or photophysical properties. The stability of these assemblies is influenced by factors such as the distance between the stacked molecules and their relative orientation. arxiv.org

Molecular Recognition Phenomena Involving the Nitrile Groups

The nitrile groups of this compound play a crucial role in molecular recognition. Their ability to participate in hydrogen bonding and other electrostatic interactions allows for specific binding with complementary guest molecules. This has been leveraged in the development of chemosensors for the detection of various analytes. nih.gov The specific geometry and electronic nature of the nitrile groups contribute to the selectivity of the host-guest interactions.

Role in Organic Electronic and Photonic Materials

The unique electronic properties of this compound make it a promising building block for materials used in organic electronics and photonics. These fields aim to develop new technologies for applications such as displays, lighting, and sensors.

Design of Fluorescent and Luminescent Materials (Focus on design principles, not specific device performance)

This compound: A Building Block for Advanced Materials and Chemical Sensors

The unique chemical scaffold of this compound, characterized by a rigid, planar phenanthrene core functionalized with electron-withdrawing nitrile groups, has positioned it as a valuable component in the development of sophisticated organic materials. Its applications span from charge transport layers in electronic devices to the intricate design of chemosensors for analyte detection.

Integration into Charge Transport Layers

The inherent electronic properties of the phenanthrene ring system, combined with the influence of the dicarbonitrile substitution, make this compound and its derivatives promising candidates for charge transport layers in organic electronics. The focus here is on the molecular structure that underpins these applications, rather than the performance of the resulting devices.

The rigid and planar structure of the phenanthrene core facilitates π-π stacking interactions between adjacent molecules. This intermolecular overlap of π-orbitals is a fundamental requirement for efficient charge transport in organic semiconductors. The presence of the two nitrile groups at the 3 and 9 positions significantly modifies the electronic characteristics of the phenanthrene core. As strong electron-withdrawing groups, they lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier orbital energies is crucial for matching the energy levels of other materials within a device, such as electrodes or the active layer, thereby facilitating efficient charge injection and transport.

Derivatives of this compound can be further engineered to optimize their charge transport properties. By introducing various substituents onto the phenanthrene backbone, researchers can modulate the intermolecular packing and electronic coupling. For instance, the attachment of bulky side groups can influence the solid-state morphology, preventing excessive aggregation that might lead to the formation of charge traps. Conversely, the strategic placement of groups that promote ordered packing can enhance charge mobility. The dicarbonitrile substitution also imparts a significant dipole moment to the molecule, which can influence the molecular orientation in thin films and, consequently, the charge transport anisotropy.

Development of Chemosensors and Probes

The combination of a fluorescent phenanthrene core and reactive nitrile groups makes this compound a versatile platform for the design of chemosensors. These sensors can operate through various mechanisms, leveraging both electronic and supramolecular interactions.

Design Principles for Analyte Detection

The design of chemosensors based on this compound often revolves around modulating the fluorescence of the phenanthrene unit upon interaction with a target analyte. nih.gov This can be achieved through several established principles:

Photoinduced Electron Transfer (PET): A common strategy involves linking a receptor unit for a specific analyte to the phenanthrene fluorophore. nih.gov In the absence of the analyte, the receptor can quench the fluorescence of the phenanthrene through a PET process. Upon binding to the analyte, the electronic properties of the receptor are altered, inhibiting the PET process and leading to a "turn-on" fluorescence response. nih.gov

Intramolecular Charge Transfer (ICT): The dinitrile substitution pattern can create a molecule with a significant charge polarization in the excited state. The interaction with an analyte can alter the local environment of the molecule, affecting the energy of the ICT state and leading to a change in the fluorescence emission wavelength or intensity.

Supramolecular Interactions: The planar aromatic surface of the phenanthrene core is ideal for establishing non-covalent interactions, such as π-π stacking or hydrogen bonding, with complementary analytes. nih.gov These supramolecular interactions can lead to the formation of larger assemblies, which may exhibit altered photophysical properties, such as aggregation-induced emission (AIE) or fluorescence quenching. researchgate.netnih.gov For instance, the formation of an exciplex (an excited-state complex) between the phenanthrene unit and an analyte can result in a new, red-shifted emission band.

Sensing Mechanisms

The specific chemical functionalities of this compound provide multiple avenues for sensing:

Nitrile Group Reactivity: The nitrile group, while generally stable, possesses an electrophilic carbon atom. libretexts.org Its reactivity can be enhanced by the presence of adjacent electron-withdrawing groups, a condition met in this molecule due to the aromatic phenanthrene system. nih.gov This allows the nitrile groups to act as reaction sites for certain nucleophilic analytes. For example, nucleophiles like cysteine or other thiols can potentially react with the nitrile to form adducts, leading to a detectable change in the electronic and, consequently, the photophysical properties of the molecule. nih.gov This covalent bond formation offers a highly selective and often irreversible sensing mechanism. nih.gov The reaction proceeds through a nucleophilic attack on the nitrile carbon, which can be followed by cyclization or other rearrangements, significantly altering the conjugation and fluorescence of the phenanthrene system. nih.govchemistrysteps.com

Phenanthrene Fluorescence: The intrinsic fluorescence of the phenanthrene core is a key element in its use as a sensor. royalsocietypublishing.org This fluorescence can be quenched or enhanced through various interactions with analytes. rsc.org

Fluorescence Quenching: This can occur through static or dynamic mechanisms. nih.govrsc.org Static quenching involves the formation of a non-fluorescent ground-state complex between the phenanthrene derivative and the analyte. youtube.com Dynamic quenching, on the other hand, results from collisional encounters between the excited-state phenanthrene and the analyte, leading to non-radiative decay. nih.gov Electron-rich or electron-deficient analytes can act as quenchers through PET.

Fluorescence Enhancement: In some sensor designs, the binding of an analyte can restrict intramolecular rotations or vibrations within the molecule, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity. This is a common principle in "turn-on" fluorescent probes.

Functional Materials Fabrication and Integration Methodologies

To be utilized in practical applications, this compound and its derivatives must be processed into well-defined materials, such as thin films or polymers.

Thin Film Deposition Techniques

The fabrication of thin films is essential for integrating these materials into electronic devices. openaccesspub.org Several techniques can be employed, with the choice depending on the specific properties of the material and the desired film characteristics:

Vacuum Thermal Evaporation (VTE): This is a widely used technique for depositing thin films of small organic molecules that are not readily soluble. acs.orgresearchgate.net The material is heated under high vacuum, causing it to sublime and then condense onto a cooled substrate. aimspress.com VTE allows for precise control over film thickness and can produce highly uniform and pure films. acs.org

Organic Vapor Phase Deposition (OVPD): In this method, an inert carrier gas transports the vapor of the organic material to a cooled substrate. acs.org OVPD offers advantages in terms of controlling film morphology and can be scaled up for larger area deposition.

Solution-Based Techniques: For soluble derivatives of this compound, solution-based methods offer a cost-effective and scalable approach to film deposition. semanticscholar.org

Spin Coating: A solution of the material is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform film. semanticscholar.org

Dip Coating: The substrate is immersed in and withdrawn from a solution of the material at a constant speed, leaving a thin film on the surface. semanticscholar.org

Inkjet Printing: This technique allows for the precise deposition of the material in predefined patterns, enabling the fabrication of complex device architectures. semanticscholar.org

Polymerization and Co-polymerization Strategies

Incorporating the this compound unit into a polymer backbone can enhance the mechanical properties and processability of the material while retaining its desirable electronic and photophysical characteristics.

Polymerization: If suitable reactive functional groups are introduced onto the this compound monomer, it can undergo polymerization to form a homopolymer. For example, the introduction of vinyl or ethynyl (B1212043) groups would allow for addition polymerization, while the presence of groups like halides or boronic esters would enable cross-coupling polymerization methods. A hypercrosslinked polymer has been synthesized from phenanthrene, demonstrating its potential as a building block for porous polymeric materials. acs.org

Co-polymerization: A more common strategy is to co-polymerize this compound-containing monomers with other comonomers. This approach allows for the fine-tuning of the resulting polymer's properties. By selecting comonomers with specific electronic (e.g., electron-donating or electron-accepting) or physical (e.g., solubilizing side chains) properties, the final polymer can be tailored for a specific application. For instance, co-polymerizing an electron-deficient this compound derivative with an electron-rich comonomer can create a donor-acceptor polymer with a low bandgap, which is desirable for organic photovoltaic applications.

Future Directions and Emerging Research Avenues for 3,9 Phenanthrenedicarbonitrile

Development of Novel and Sustainable Synthetic Routes

The synthesis of phenanthrene (B1679779) derivatives often involves multi-step processes that may utilize harsh reagents or produce significant waste. espublisher.comacademie-sciences.fr Future research will likely focus on developing more efficient and environmentally benign synthetic pathways to 3,9-Phenanthrenedicarbonitrile.

Key research objectives in this area include:

Catalytic C-H Cyanation: Direct cyanation of the phenanthrene backbone would be a highly atom-economical approach. Research into transition-metal catalysts (e.g., palladium, copper) capable of selectively functionalizing the C3 and C9 positions could dramatically streamline synthesis.

Green Chemistry Approaches: Employing greener solvents, reducing the use of hazardous reagents, and designing syntheses that minimize waste are crucial. espublisher.com This could involve exploring photocatalytic methods or flow chemistry systems.

Domino Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially would increase efficiency. nih.gov For instance, a palladium/norbornadiene-catalyzed domino reaction has been shown to be effective for other phenanthrene derivatives and could be adapted. nih.gov

Table 1: Potential Sustainable Synthetic Strategies

Synthetic Strategy Potential Advantage Key Challenge
Direct C-H Cyanation High atom economy, fewer steps Achieving high regioselectivity for the 3 and 9 positions
Photocatalytic Synthesis Use of light as a renewable energy source Catalyst stability and efficiency
Flow Chemistry Improved safety, scalability, and control High initial setup cost and optimization
Domino Reactions Reduced workup, time, and solvent use Complex reaction design and optimization

Integration with Advanced In Situ Characterization Techniques

Understanding the formation and reactivity of this compound in real-time is essential for optimizing synthetic routes and studying its dynamic behavior. Integrating advanced in situ characterization techniques can provide unprecedented mechanistic insights.

Future research could involve:

Operando Spectroscopy: Techniques like in situ Infrared (IR) and Raman spectroscopy can monitor the vibrational modes of the nitrile group (C≡N), which has a characteristic sharp peak around 2220-2240 cm⁻¹ for aromatic nitriles. spectroscopyonline.com This allows for real-time tracking of reaction kinetics and intermediate formation.

In Situ NMR: For reactions in the liquid phase, in situ NMR spectroscopy can provide detailed structural information on intermediates and byproducts as the reaction progresses.

Advanced Mass Spectrometry: Techniques like Gas Chromatography-Mass Spectrometry (GC/MS) can be used to analyze reaction mixtures, helping to identify byproducts from degradation or side-reactions, as has been done in studies on the destruction of phenanthrene. gnest.org

Theoretical Predictions for Undiscovered Reactivities and Applications

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and behavior of molecules before they are synthesized or tested. researchgate.netspast.org Applying these methods to this compound can guide experimental efforts.

Areas for theoretical investigation include:

Electronic Properties: DFT calculations can predict the HOMO-LUMO energy gap, ionization potential, and electron affinity. spast.orgresearchgate.net These parameters are crucial for assessing its potential as an organic semiconductor in applications like Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs).

Reactivity Mapping: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. koreascience.krresearchgate.net For instance, the reactivity of the nitrile groups towards hydrolysis or cycloaddition could be explored. numberanalytics.com

Supramolecular Interactions: Modeling can predict how molecules of this compound will interact with each other (π-π stacking) or with other molecules, which is vital for designing self-assembling materials.

Table 2: Predicted Properties via Computational Modeling

Property Significance Potential Application
HOMO/LUMO Gap Determines electronic excitation energy and conductivity Organic semiconductors, photovoltaics
Dipole Moment Influences solubility and intermolecular interactions Self-assembly, liquid crystals
Reaction Pathways Predicts feasibility and outcomes of chemical reactions Synthesis design, functional materials
Vibrational Frequencies Aids in the interpretation of spectroscopic data (IR/Raman) Material characterization

Interdisciplinary Research with Soft Matter and Nanoscience

The unique combination of a rigid aromatic core and polar nitrile groups makes this compound an excellent candidate for creating structured nanomaterials. Interdisciplinary research bridging chemistry, physics, and materials science is key.

Emerging avenues include:

Liquid Crystals: The rigid, anisotropic shape of the molecule could allow it to form liquid crystalline phases. The strong dipoles of the nitrile groups would be instrumental in directing the molecular alignment.

Self-Assembled Nanostructures: In a notable example, phenanthrene-DNA conjugates have been shown to self-assemble into light-harvesting nanospheres. nih.gov Similarly, this compound could be used as a "sticky" hydrophobic building block that directs the assembly of amphiphilic molecules into micelles, vesicles, or other nanostructures.

Functional Nanosheets: The planar nature of the phenanthrene core suggests its potential use in creating two-dimensional materials, analogous to graphene, with tailored electronic properties.

Role in Mechanically Interlocked Molecular Architectures and Dynamic Covalent Chemistry (If applicable conceptually)

The fields of mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, and dynamic covalent chemistry (DCC) focus on creating complex, often stimuli-responsive, molecular systems. rsc.orgrsc.orgrsc.org

Conceptually, this compound could play a significant role:

Building Block for MIMs: The rigid 60° angle between the 3 and 9 positions (relative to the center) makes the phenanthrene scaffold an interesting geometric component for constructing macrocycles, which are precursors to MIMs. acs.org The nitrile groups could be further functionalized to act as recognition sites or stoppers in a rotaxane.

Participation in DCC: Dynamic covalent chemistry relies on reversible bond formation. rsc.orgresearchgate.net While the nitrile group itself is relatively stable, it can be converted into functionalities that participate in reversible reactions, such as imines (from reduction to an amine followed by condensation with an aldehyde) or hydrazones. nih.gov The synthesis of complex assemblies could be directed by these reversible reactions, with the this compound derivative acting as a core structural unit.

Q & A

Q. Research Design Considerations :

  • Quantitative vs. Mixed-Methods : Use quantitative designs (e.g., dose-response assays) for activity studies. Mixed methods integrate computational predictions with experimental validation .
  • Justification of Methods : Select HPLC over TLC for purity checks (>98% required for pharmacological studies) .

Q. Data Contradiction Analysis :

  • Root Cause Analysis : Investigate batch-to-batch synthesis variations (e.g., impurity profiles via LC-MS) or cell line contamination (STR profiling) .

Q. Ethical and Safety Protocols :

  • Hazard Mitigation : Follow SDS guidelines (e.g., ) for handling nitrile derivatives, including fume hood use and emergency ventilation procedures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.